Thermal Stability and Distillation Margin Advantage Over Natural Curcumin
The compound exhibits a predicted boiling point of 447.7±45.0 °C at 760 mmHg and a flash point of 224.6±28.7 °C . In contrast, natural curcumin decomposes upon heating without a defined boiling point, typically degrading above 183 °C. This thermal stability represents a significant practical advantage for purification and formulation processes requiring elevated temperatures.
| Evidence Dimension | Boiling point and thermal stability |
|---|---|
| Target Compound Data | Boiling point: 447.7±45.0 °C at 760 mmHg; Flash point: 224.6±28.7 °C |
| Comparator Or Baseline | Curcumin: decomposes >183 °C (no defined boiling point) |
| Quantified Difference | Thermal stability differential >260 °C (predicted vs. decomposition) |
| Conditions | Predicted values from ACD/Labs software; curcumin decomposition point from literature |
Why This Matters
Higher thermal stability allows for distillation-based purification and broader processing windows, reducing procurement risk from thermally degraded product.
